molecular formula C14H18ClNO B2994093 N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide CAS No. 874595-13-8

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide

Cat. No.: B2994093
CAS No.: 874595-13-8
M. Wt: 251.75
InChI Key: ZDRPERHQZYAPHL-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide is an organic compound with the molecular formula C14H18ClNO It is a derivative of acetamide, featuring a benzyl group, a chloro group, and a cyclopropylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the carbonyl carbon of 2-chloroacetyl chloride, resulting in the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-benzyl-2-amino-N-(1-cyclopropylethyl)acetamide.

    Substitution: N-benzyl-2-hydroxy-N-(1-cyclopropylethyl)acetamide or N-benzyl-2-amino-N-(1-cyclopropylethyl)acetamide.

Scientific Research Applications

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloroacetamide
  • N-(1-cyclopropylethyl)-2-chloroacetamide
  • N-benzyl-N-(1-cyclopropylethyl)acetamide

Uniqueness

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide is unique due to the presence of both a benzyl group and a cyclopropylethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-2-chloro-N-(1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPERHQZYAPHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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